Cas no 1544964-95-5 (4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine)

4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-amine is a versatile intermediate in organic synthesis, particularly valued for its pyrazole-containing structure, which imparts unique reactivity and functionalization potential. The 1,3-dimethyl substitution enhances stability while maintaining selectivity in further transformations. Its butan-2-amine backbone offers flexibility for derivatization, making it useful in pharmaceutical and agrochemical applications. The compound’s balanced lipophilicity and steric profile contribute to its utility in designing bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its compatibility with cross-coupling and condensation reactions further underscores its role as a key building block in heterocyclic chemistry.
4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine structure
1544964-95-5 structure
Product Name:4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
CAS No:1544964-95-5
MF:C9H17N3
MW:167.251381635666
CID:6279090
PubChem ID:83094259
Update Time:2025-06-09

4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
    • EN300-1837337
    • 1544964-95-5
    • AKOS021415636
    • Inchi: 1S/C9H17N3/c1-7(10)4-5-9-6-12(3)11-8(9)2/h6-7H,4-5,10H2,1-3H3
    • InChI Key: PIUXIIVFWRAORH-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(C)=N1)CCC(C)N

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine

Chemical Profile of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine (CAS No. 1544964-95-5)

4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine, identified by the chemical abstracts service number CAS No. 1544964-95-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a butan-2-amine side chain further enhances its molecular complexity, making it a promising candidate for further investigation in drug discovery and development.

The structural framework of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine consists of a pyrazole core substituted with two methyl groups at the 1 and 3 positions, providing steric and electronic modulation that can influence its interactions with biological targets. The butan-2-amine moiety introduces a basic nitrogen atom, which is often involved in hydrogen bonding and ionic interactions with biological receptors. This dual functionality makes the compound a versatile scaffold for designing molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine with various biological targets. Studies suggest that the pyrazole ring can engage in π-stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. Such interactions are critical for the compound's ability to modulate enzyme activity and receptor function. For instance, preliminary computational studies have indicated potential binding to Janus kinases (JAKs), which are involved in signal transduction pathways relevant to inflammatory diseases.

In the realm of medicinal chemistry, the synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine has been optimized to achieve high yields and purity. The synthesis typically involves multi-step reactions starting from commercially available pyrazole derivatives. Key steps include nucleophilic substitution reactions to introduce the butan-2-amine moiety and subsequent functional group transformations to achieve the desired substitution pattern on the pyrazole ring. Advances in catalytic methods have further streamlined these processes, reducing reaction times and improving atom economy.

The biological evaluation of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine has revealed promising activities in preclinical models. Notably, in vitro assays have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, cell-based assays have shown potential antiproliferative activity against certain cancer cell lines, suggesting its utility in oncology research. These findings align with the broader therapeutic applications of pyrazole derivatives in managing chronic inflammatory conditions and cancer.

One of the most intriguing aspects of 4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-am ine is its potential as a lead compound for drug development. Its unique structural features allow for facile derivatization, enabling medicinal chemists to explore analogs with enhanced pharmacokinetic profiles or improved target specificity. For example, modifications to the butan-2-am ine chain or the substitution pattern on the pyrazole ring could fine-tune solubility, metabolic stability, and binding affinity. Such modifications are crucial for translating preclinical findings into viable clinical candidates.

The role of CAS No. 1544964 -95 -5 in academic research has been underscored by several publications that highlight its synthetic methodologies and biological evaluations. These studies not only contribute to the fundamental understanding of heterocyclic chemistry but also provide valuable insights into drug design strategies. The growing body of literature on this compound underscores its significance as a building block for novel therapeutic agents.

Future directions for research on 4-(1,3-dimethyl -1H-pyrazol -4 -yl)butan -2-am ine include exploring its mechanism of action in vivo and assessing its safety profile through toxicological studies. Additionally, collaborations between synthetic chemists and biologists could accelerate the discovery of new derivatives with tailored properties. The integration of high-throughput screening technologies may also facilitate rapid identification of biologically active analogs.

In conclusion, 4-( 1 ,3 -dimethyl -1 H -py raz ol -4 -yl )but an -2-am ine ( CAS No . 154496 4 -95 -5) represents a compelling example of how structural innovation can lead to novel pharmacological entities . Its unique combination of functional groups makes it a valuable scaffold for further exploration in drug discovery . As research continues , this compound is poised to make significant contributions to both academic science and pharmaceutical development .

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